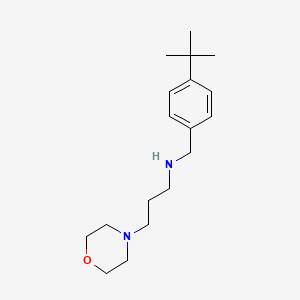
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a morpholine ring and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 4-tert-butylbenzyl chloride with 3-morpholinopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the morpholine ring or the benzyl group, potentially leading to the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the tert-butyl group provides steric hindrance but also stability.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
- (4-tert-Butyl-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- (4-tert-Butyl-benzyl)-(4-morpholin-4-yl-butyl)-amine
Comparison:
- Structural Differences: The position and length of the alkyl chain connecting the morpholine ring to the benzyl group can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to its specific chain length and the presence of the tert-butyl group, which can influence its steric and electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
436087-00-2 |
|---|---|
Molecular Formula |
C18H32N2O+2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl-(3-morpholin-4-ium-4-ylpropyl)azanium |
InChI |
InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3/p+2 |
InChI Key |
QHOWYYMIZRKELF-UHFFFAOYSA-P |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C[NH2+]CCC[NH+]2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


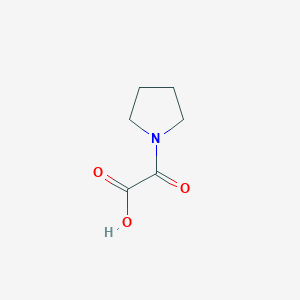
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
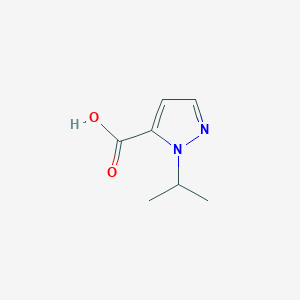
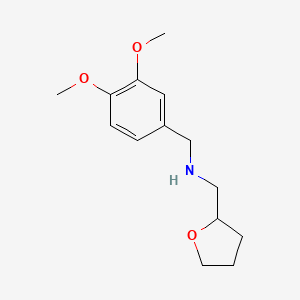
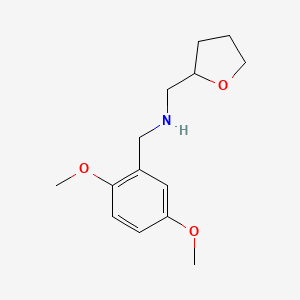
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)


![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)


![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

